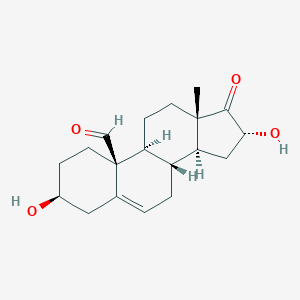
3,16-Dihydroxyandrost-5-ene-17,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,16-Dihydroxyandrost-5-ene-17,19-dione, also known as 16-DHEA, is a steroid hormone that is naturally produced in the body. It is a precursor to both testosterone and estrogen, and has been the subject of scientific research due to its potential health benefits.
Mechanism Of Action
The mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione is not fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. It has been found to interact with the androgen receptor, the estrogen receptor, and the glucocorticoid receptor, among others.
Biochemical And Physiological Effects
3,16-Dihydroxyandrost-5-ene-17,19-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,16-Dihydroxyandrost-5-ene-17,19-dione in lab experiments is that it is a naturally occurring hormone in the body, which makes it easier to study its effects. However, there are also limitations to using 3,16-Dihydroxyandrost-5-ene-17,19-dione in lab experiments. For example, it can be difficult to control the dosage and timing of administration, which can affect the results of the study.
Future Directions
There are many future directions for research on 3,16-Dihydroxyandrost-5-ene-17,19-dione. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in preventing and treating chronic diseases such as heart disease and cancer. Further research is also needed to better understand the mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione and its effects on the body.
In conclusion, 3,16-Dihydroxyandrost-5-ene-17,19-dione is a steroid hormone that has been the subject of scientific research due to its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-aging properties, and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to better understand the mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione and its effects on the body.
Synthesis Methods
3,16-Dihydroxyandrost-5-ene-17,19-dione can be synthesized from dehydroepiandrosterone (DHEA), which is a steroid hormone produced by the adrenal gland. The synthesis process involves the oxidation of the 3-hydroxyl group and the reduction of the 17-ketone group of DHEA. The resulting product is 3,16-Dihydroxyandrost-5-ene-17,19-dione, which can then be purified and used for scientific research.
Scientific Research Applications
3,16-Dihydroxyandrost-5-ene-17,19-dione has been the subject of scientific research due to its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-aging properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
131061-48-8 |
|---|---|
Product Name |
3,16-Dihydroxyandrost-5-ene-17,19-dione |
Molecular Formula |
C13H16O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,10,12-16,21-22H,3-9H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1 |
InChI Key |
FKCHHWORRFEEJO-PMIQAHKFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C=O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |
synonyms |
3,16-dihydroxyandrost-5-ene-17,19-dione DHED |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



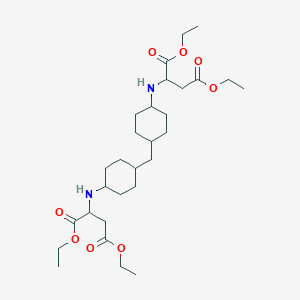
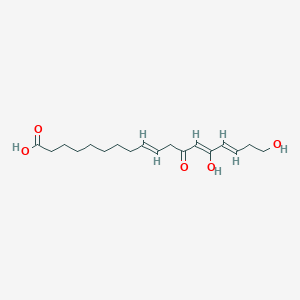
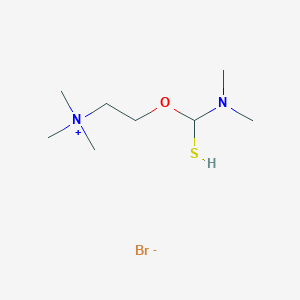
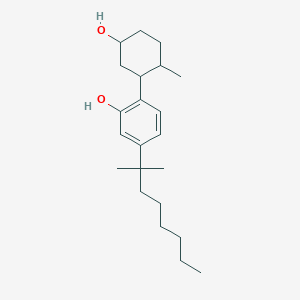
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)


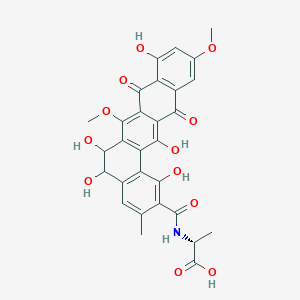
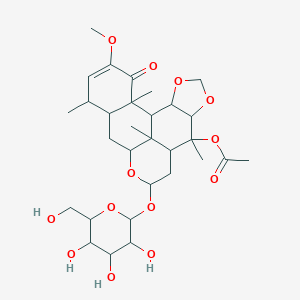
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)